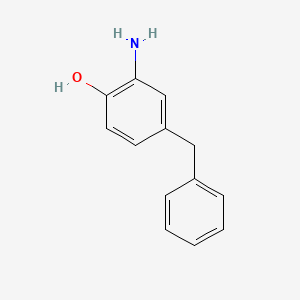

2-Amino-4-benzylphenol

Overview

Description

2-Amino-4-benzylphenol is an organic compound with the molecular formula C13H13NO. It is a derivative of phenol, characterized by the presence of an amino group at the second position and a benzyl group at the fourth position on the phenol ring.

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that benzylic compounds can undergo reactions via an sn1 pathway, facilitated by the resonance-stabilized carbocation . This suggests that 2-Amino-4-benzylphenol might interact with its targets through a similar mechanism.

Biochemical Pathways

For instance, they can be part of the shikimate pathway for the biosynthesis of phenolic acids .

Pharmacokinetics

The molecular weight of the compound is 199248 Da , which is within the range that generally allows for good bioavailability.

Result of Action

Similar compounds have been shown to exhibit various biological activities, including antimicrobial effects .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Amino-4-benzylphenol are largely determined by its molecular structure . The presence of an amino group (-NH2) and a benzyl group in its structure suggests that it can participate in various biochemical reactions

Cellular Effects

It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is possible that it interacts with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels

Transport and Distribution

It is possible that it interacts with certain transporters or binding proteins, influencing its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-benzylphenol can be synthesized through several methods, including nucleophilic aromatic substitution and other organic synthesis techniques. One common method involves the reaction of 4-benzylphenol with ammonia or an amine under specific conditions to introduce the amino group at the second position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis processes, utilizing catalysts and optimized reaction conditions to achieve high yields and purity. The exact methods can vary depending on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-benzylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic aromatic substitution reactions can replace the amino or benzyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or other amines can be used under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2-Amino-4-benzylphenol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

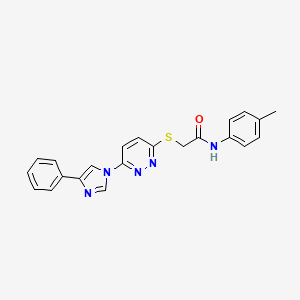

Comparison with Similar Compounds

Similar Compounds

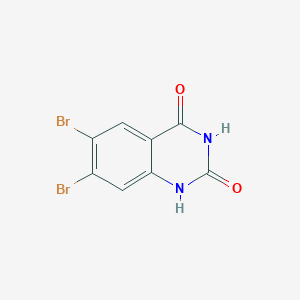

2-Amino-4-methylphenol: Similar structure but with a methyl group instead of a benzyl group.

2-Amino-4-chlorophenol: Contains a chlorine atom instead of a benzyl group.

2-Amino-4-nitrophenol: Features a nitro group in place of the benzyl group.

Uniqueness

The benzyl group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific research and industrial purposes .

Properties

IUPAC Name |

2-amino-4-benzylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-12-9-11(6-7-13(12)15)8-10-4-2-1-3-5-10/h1-7,9,15H,8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELKWZKNBJTIRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2485372.png)

![N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2485378.png)

![2-bromo-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2485383.png)

![2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2485384.png)

![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2485388.png)

![1-[5-(3-chloro-4-methylphenyl)furan-2-carbothioyl]piperidine](/img/structure/B2485389.png)